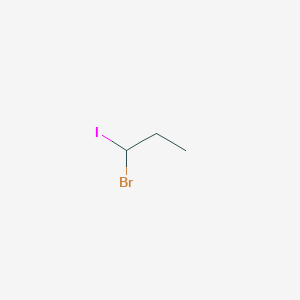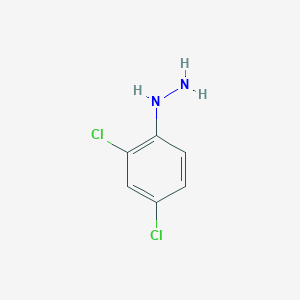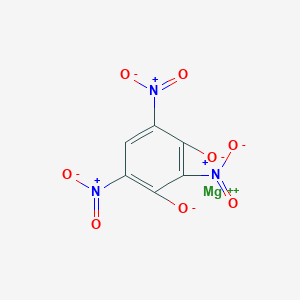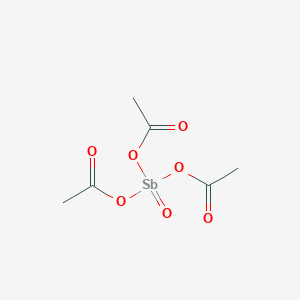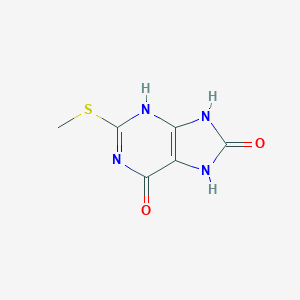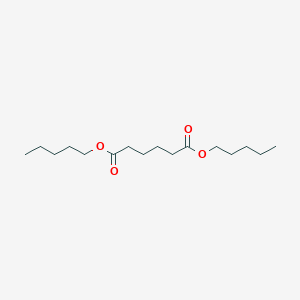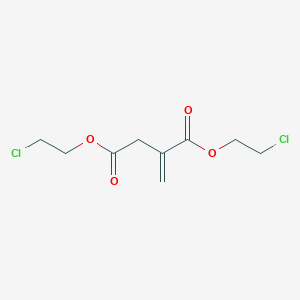
Bis(2-chloroethyl) 2-methylidenebutanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-chloroethyl) 2-methylidenebutanedioate, commonly known as Chlorambucil, is a chemotherapy drug that is used to treat various types of cancer, including leukemia, lymphoma, and multiple myeloma. It belongs to the class of alkylating agents, which work by damaging the DNA of cancer cells, preventing them from dividing and multiplying.
Wirkmechanismus
Chlorambucil works by damaging the DNA of cancer cells, preventing them from dividing and multiplying. It forms covalent bonds with the DNA molecule, causing cross-linking between the strands. This cross-linking interferes with DNA replication and transcription, leading to cell death.
Biochemische Und Physiologische Effekte
Chlorambucil has a number of biochemical and physiological effects on the body. It can cause bone marrow suppression, leading to a decrease in the production of red and white blood cells. It can also cause nausea, vomiting, and diarrhea, as well as damage to the liver and kidneys. In addition, it can increase the risk of infection and bleeding.
Vorteile Und Einschränkungen Für Laborexperimente
Chlorambucil is a useful tool for studying the effects of DNA damage on cancer cells. It can be used in vitro to study the mechanisms of action of chemotherapy drugs and to test the efficacy of new drugs. However, it has limitations in terms of its toxicity and specificity. It can cause damage to healthy cells as well as cancer cells, and it may not be effective against all types of cancer.
Zukünftige Richtungen
There are several directions for future research on Chlorambucil. One area of interest is the development of new drugs that are more specific and less toxic than Chlorambucil. Another area is the study of the mechanisms of resistance to Chlorambucil and other chemotherapy drugs. Finally, there is a need for more research on the long-term effects of chemotherapy on cancer survivors, including the risk of secondary cancers and other health problems.
Synthesemethoden
Chlorambucil can be synthesized by reacting 2-chloroethylamine hydrochloride with diethyl 2-methylidenebutanedioate in the presence of sodium hydroxide. The reaction yields Chlorambucil as a white crystalline solid with a melting point of 41-43°C.
Wissenschaftliche Forschungsanwendungen
Chlorambucil has been extensively studied for its anti-cancer properties. It has been shown to be effective in the treatment of chronic lymphocytic leukemia, Hodgkin's lymphoma, and non-Hodgkin's lymphoma. It is also used in combination with other chemotherapy drugs to treat multiple myeloma.
Eigenschaften
CAS-Nummer |
13401-96-2 |
|---|---|
Produktname |
Bis(2-chloroethyl) 2-methylidenebutanedioate |
Molekularformel |
C9H12Cl2O4 |
Molekulargewicht |
255.09 g/mol |
IUPAC-Name |
bis(2-chloroethyl) 2-methylidenebutanedioate |
InChI |
InChI=1S/C9H12Cl2O4/c1-7(9(13)15-5-3-11)6-8(12)14-4-2-10/h1-6H2 |
InChI-Schlüssel |
KGISSZJZXPWHMQ-UHFFFAOYSA-N |
SMILES |
C=C(CC(=O)OCCCl)C(=O)OCCCl |
Kanonische SMILES |
C=C(CC(=O)OCCCl)C(=O)OCCCl |
Andere CAS-Nummern |
13401-96-2 |
Synonyme |
bis(2-chloroethyl) 2-methylidenebutanedioate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



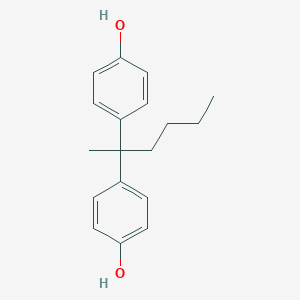
![2-(4-Bromophenyl)-7-methylimidazo[1,2-a]pyrimidine](/img/structure/B84524.png)
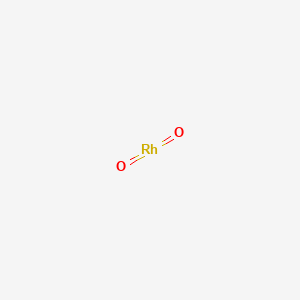
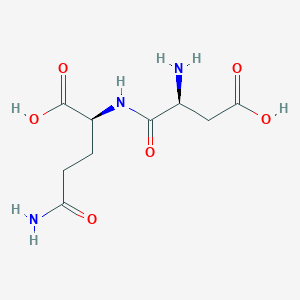
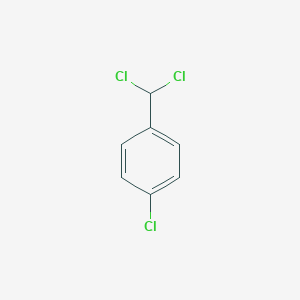
![Thiazolo[5,4-d]pyrimidine, 2,5-dichloro-](/img/structure/B84530.png)
